molecular formula C13H28 B166401 Tridecane CAS No. 629-50-5

Tridecane

Cat. No.: B166401
CAS No.: 629-50-5
M. Wt: 184.36 g/mol
InChI Key: IIYFAKIEWZDVMP-UHFFFAOYSA-N
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Description

C₁₃H₂₈ . It is a colorless, combustible liquid with a gasoline-like odor. Tridecane is primarily used as a component in various fuels and solvents .

Mechanism of Action

Target of Action

It has been found to be produced by certain insects such as the southern green shield bug and the stink bug cosmopepla bimaculata, possibly serving as a defense against predators .

Mode of Action

It has been observed to have self-diffusion properties in macroporous kaolinite, a raw material for the production of chemically inert membranes . This suggests that Tridecane may interact with its environment through physical rather than biochemical means.

Biochemical Pathways

It has been observed to induce systemic resistance in plants when produced by certain bacteria . This suggests that this compound may indirectly influence biochemical pathways by triggering defensive responses in organisms.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. As an alkane, it is expected to have low solubility in water and high solubility in organic solvents. Its absorption and distribution in biological systems would likely depend on its physical properties, including its size and hydrophobicity .

Result of Action

It has been observed to induce systemic resistance in plants when produced by certain bacteria . This suggests that this compound may have a role in modulating immune responses in certain organisms.

Action Environment

The action of this compound is likely to be influenced by environmental factors such as temperature and salinity . For example, the self-diffusion of this compound in kaolinite has been observed to be affected by temperature . Furthermore, the induction of systemic resistance in plants by this compound-producing bacteria has been observed to be influenced by environmental conditions .

Biochemical Analysis

Cellular Effects

The cellular effects of Tridecane are not well-documented. Given its hydrophobic nature, it is likely that this compound interacts minimally with cellular processes. One study found that this compound elicited induction of systemic resistance against P. syringae in Arabidopsis seedlings .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As an alkane, it is not readily metabolized by common biochemical pathways. Some microorganisms, such as Candida tropicalis, have been found to metabolize this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecane can be synthesized through the catalytic hydrogenation of tridecene, an unsaturated hydrocarbon. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct during the refining of petroleum. It is separated from other hydrocarbons through fractional distillation, a process that exploits the differences in boiling points of the various components .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. The primary products of these reactions are tridecanol and tridecanoic acid.

    Reduction: Although this compound itself is a saturated hydrocarbon and does not readily undergo reduction, its derivatives can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Chlorine, bromine, UV light.

Major Products:

Scientific Research Applications

Tridecane has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.

    Biology: Acts as a dispersion/aggregation pheromone in certain insect species, such as the southern green shield bug.

    Medicine: Employed in the formulation of certain pharmaceutical products as a solvent.

    Industry: Utilized as a distillation chaser in the purification of other chemicals

Comparison with Similar Compounds

    Dodecane (C₁₂H₂₆): Another alkane with one less carbon atom than tridecane. It shares similar physical and chemical properties but has a slightly lower boiling point.

    Tetradecane (C₁₄H₃₀): An alkane with one more carbon atom than this compound.

Uniqueness of this compound: this compound’s unique position in the alkane series, with thirteen carbon atoms, gives it specific boiling and melting points that make it suitable for particular industrial and research applications. Its role as a pheromone in certain insect species also distinguishes it from other alkanes .

Properties

IUPAC Name

tridecane
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InChI

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3
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InChI Key

IIYFAKIEWZDVMP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC
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Molecular Formula

C13H28
Record name TRIDECANE
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DSSTOX Substance ID

DTXSID6027266
Record name Tridecane
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Molecular Weight

184.36 g/mol
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Physical Description

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor., Liquid, A clear, straw-yellow, oily liquid; [CAMEO]
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Boiling Point

455.7 °F at 760 mmHg (NTP, 1992), 235.4 °C, 235.00 to 236.00 °C. @ 760.00 mm Hg
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Flash Point

175 °F (USCG, 1999), 94 °C (201 °F) - closed cup
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Solubility

In water, 0.0047 mg/L, Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, 4.7e-06 mg/mL at 25 °C
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Density

0.756 (USCG, 1999) - Less dense than water; will float, 0.7564 g/cu cm at 20 °C
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Vapor Pressure

less than 0.52 mmHg (USCG, 1999), 0.05 [mmHg], 0.0375 mm Hg at 25 °C
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Color/Form

Colorless liquid, An oily straw yellow clear liquid

CAS No.

629-50-5
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Melting Point

22.1 °F (NTP, 1992), -5.35 °C, -5.5 °C
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Synthesis routes and methods

Procedure details

A preferred preparation of the compounds of formula I wherein Y is NH and R2 is hydrogen is to react 1,4,7,10-tetraazacyclododecane, known in the art, with dimethylformamidedimethylacetal in the presence of benzene to yield 1,4,7,10-tetraazatricyclo[5.5.1.0]tridecane. This "tricyclic" compound is reacted with an ethanol/water mixture to yield 1-formyl-1,4,7,10-tetraazacyclododecane. This formyl compound is then reacted with t-butyl bromoacetate to yield 1-formyl, 4,7,10-triscarboxymethyl-1,4,7,10-tetraazacyclododecane, tris-t-butylester. Finally, the ester groups are removed in the presence of strong acid, such as sulfuric acid, to yield a compound of formula I wherein Y is NH and R2 is hydrogen.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tridecane?

A1: this compound has the molecular formula C13H28 and a molecular weight of 184.36 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: While this compound has characteristic infrared (IR) absorption bands for C-H and C-C bonds, its most distinctive spectroscopic feature might be the alternating pattern of its electron spin resonance (ESR) spectra when irradiated with γ-rays at low temperatures (77K). This pattern, which arises from the formation of alkyl radicals, depends on the even or odd number of carbon atoms in the n-alkane chain and provides information about its physical state and molecular packing within confined spaces like the nanochannels of MCM-41 silica. []

Q3: Is this compound compatible with polyethylene?

A3: Yes, this compound shows good compatibility with polyethylene and is often used as a model system to study pre-breakdown phenomena in polyethylene insulation materials. [] The similarities in their energy bands and high-field conductivity behaviors make this compound a suitable model for understanding polyethylene's response to fast electrical transients. []

Q4: How does the solid-liquid phase transition of this compound affect its properties?

A4: The phase transition of this compound from liquid to solid has minimal impact on its pre-breakdown properties, including inception voltage, light emission, and charge injection. [] This observation suggests that electrical treeing, the process leading to insulation breakdown, primarily occurs in the amorphous regions of solid polyethylene, which share structural similarities with liquid n-alkanes like this compound. []

Q5: How stable is this compound under high-voltage conditions?

A5: this compound, like other hydrocarbons, can undergo breakdown under high-voltage stress, leading to the formation of streamers in the liquid phase and electrical trees in the solid phase. [] The addition of specific compounds, like trichloroethene (TCE), can influence this breakdown behavior. TCE, for example, increases pre-inception currents and reduces the inception voltage in this compound, potentially due to trap-assisted conduction. []

Q6: Can this compound be catalytically converted to other valuable products?

A6: Yes, this compound can be catalytically converted to this compound dicarboxylic acid diethyl ester using ethyl alcohol and a cation exchange resin catalyst. [] This process, optimized for high yield (about 98.4%), highlights the potential for transforming this compound into useful chemical intermediates. []

Q7: Can this compound serve as a feedstock for biorenewable fuels?

A7: Yes, n-tridecane is a significant component of biofuel mixtures produced through the pyrolysis of microalgae co-cultured with specific bacteria and archaea under anaerobic conditions. [] The length and composition of n-alkanes in these biofuels, including this compound, vary depending on the lipid content and composition of the microalgae used. []

Q8: Have computational methods been used to study this compound?

A8: Yes, density functional theory (DFT) simulations have been employed to calculate field-dependent ionization and excitation energies of this compound. [] These calculations help explain the high-field conductivity observed in this compound, providing insights into the electronic behavior of this alkane under high-voltage stress. []

Q9: How do structural modifications to this compound affect its properties?

A9: While there's limited information on specific structural modifications to this compound itself, studies on related n-alkanes highlight the impact of chain length on their properties. For instance, in the context of biofuel production, the length of the n-alkane chains in the biofuel mixture is directly influenced by the length of the alkenes and alkenones present in the source microalgae. [] This suggests that modifying the chain length of this compound could potentially alter its suitability for specific applications.

Q10: What analytical techniques are commonly used to study this compound?

A10: A range of analytical methods are employed to characterize and quantify this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify this compound, particularly in complex mixtures like biofuels, insect secretions, and environmental samples. [, , , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy, especially pulsed magnetic field gradient NMR, are used to study the self-diffusion and molecular dynamics of this compound in porous media. []

Q11: Does this compound pose any environmental risks?

A11: While this compound is biodegradable, its release into the environment, particularly in large quantities, could have ecological consequences. For instance, the presence of this compound in fuel spills can impact soil microbial communities and affect the biodegradation of other hydrocarbons.

Q12: Are there any specific concerns regarding this compound contamination in food production?

A12: Yes, the brown marmorated stink bug (BMSB), a pest that releases this compound as a stress compound, poses a potential contamination risk in agriculture, particularly for grapes used in winemaking. Studies have shown that this compound levels in wine made from BMSB-contaminated grapes can impact wine quality, with pressing identified as a critical stage for this compound release. [, ] Although this compound itself might not directly cause off-flavors, its presence can indicate contamination by other BMSB-related compounds that negatively affect wine quality. []

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